(3Z)-3-[(2-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-[(2-METHOXYPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a methoxyphenyl group and an imino group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2-METHOXYPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 2-methoxyphenyl isocyanate with an appropriate indole derivative. The reaction is usually carried out under mild conditions, with the use of a base such as potassium carbonate to facilitate the formation of the imino group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would likely include steps such as nitration, reduction, and cyclization to form the indole core, followed by the introduction of the methoxyphenyl and imino groups. The reaction conditions would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2-METHOXYPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3Z)-3-[(2-METHOXYPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2-METHOXYPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent in the synthesis of various compounds.
2-Methoxy-4-[(4-methoxyphenyl)imino]methylphenol: Known for its antioxidant activity.
2-Methoxy-6-[(4-methylphenyl)imino]methylphenol:
Uniqueness
(3Z)-3-[(2-METHOXYPHENYL)IMINO]-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C16H14N2O2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)imino-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C16H14N2O2/c1-10-7-8-12-11(9-10)15(16(19)18-12)17-13-5-3-4-6-14(13)20-2/h3-9H,1-2H3,(H,17,18,19) |
InChI Key |
JIJCXGNEOXZMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2=NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.